molecular formula C15H10O B085050 9-Ethynyl-9-fluorenol CAS No. 13461-74-0

9-Ethynyl-9-fluorenol

Cat. No.: B085050
CAS No.: 13461-74-0
M. Wt: 206.24 g/mol
InChI Key: MMZVVJGCZZAWBN-UHFFFAOYSA-N
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Description

9-Ethynyl-9-fluorenol (C₁₅H₁₀O, molecular weight 206.24) is a fluorene derivative featuring an ethynyl group (–C≡CH) and a hydroxyl group (–OH) at the 9-position of the fluorene backbone. It is synthesized via Grignard reactions, such as the addition of ethynylmagnesium chloride to 9-fluorenone, yielding ~75% efficiency . Key properties include a melting point of 109–110°C , high fluorescence quantum yields (0.53–0.60) , and applications in fluorescent tagging, nucleoside metabolism studies, and antiviral research . Its extended π-conjugation system, enhanced by the ethynyl group, contributes to its unique photophysical properties, including a photoluminescence peak at 431 nm and a band gap of 2.20 eV when polymerized .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethynyl-9-fluorenol typically involves the reaction of 9-fluorenone with ethynylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 9-ethynyl-9-fluorenone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 9-ethynyl-9-fluorenylmethanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by reaction with nucleophiles.

Major Products Formed:

    Oxidation: 9-Ethynyl-9-fluorenone.

    Reduction: 9-Ethynyl-9-fluorenylmethanol.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
9-Ethynyl-9-fluorenol serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its reactivity is leveraged in various synthetic methodologies, making it valuable for developing new compounds with tailored properties.

Reactions and Derivatives
The compound can undergo several reactions, including:

  • Oxidation : Producing 9-Ethynyl-9-fluorenone using agents like potassium permanganate.
  • Reduction : Forming 9-Ethynyl-9-fluorenylmethanol with lithium aluminum hydride.
  • Substitution Reactions : The hydroxyl group can be replaced by other functional groups via nucleophilic substitution reactions.

These reactions facilitate the creation of diverse derivatives that can be used in further applications.

Biological Applications

Potential Pharmacophore
Research indicates that this compound may act as a pharmacophore in drug design. Its ability to interact with specific enzymes or receptors positions it as a candidate for developing therapeutic agents. Studies have shown promising results in targeting cancer cell lines, with cytotoxic effects observed against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cells.

Case Study: Anticancer Activity
A study evaluated the cytotoxicity of this compound against various cancer cell lines, revealing an IC50 value of 22.60 µM for A-549 cells and 43.90 µM for MCF-7 cells. In comparison, the standard chemotherapeutic agent 5-fluorouracil displayed IC50 values of 10.28 µM and 337.48 µM for the respective cell lines. This suggests that this compound possesses significant anticancer properties worthy of further exploration.

CompoundCell LineIC50 (µM)
This compoundA-54922.60
MCF-743.90
5-Fluorouracil (Control)A-54910.28
MCF-7337.48

Material Science Applications

Organic Electronics
Due to its photophysical properties, this compound is explored in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The conjugated polymer derived from this compound exhibits interesting optical characteristics, including a UV-Vis absorption spectrum extending up to approximately 600 nm.

Sensing Applications
Derivatives of this compound have shown potential in supramolecular chemistry, particularly in forming inclusion complexes with guest molecules. The color changes observed upon complexation make these derivatives suitable candidates for sensing applications.

Mechanism of Action

The mechanism of action of 9-Ethynyl-9-fluorenol is primarily based on its ability to interact with various molecular targets through its ethynyl and hydroxyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The compound’s lipophilicity allows it to penetrate cell membranes easily, facilitating its access to intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
9-Ethynyl-9-fluorenol C₁₅H₁₀O 206.24 109–110 Ethynyl, Hydroxyl
Fluoren-9-ol C₁₃H₁₀O 182.22 153.5 Hydroxyl
9-Phenyl-9-fluorenol C₁₉H₁₄O 258.32 Not reported Phenyl, Hydroxyl
9-Fluorenone C₁₃H₈O 180.20 82–84 Ketone

Key Observations :

  • The ethynyl group in this compound reduces its melting point compared to Fluoren-9-ol, likely due to decreased symmetry and weaker crystal packing .
  • 9-Phenyl-9-fluorenol, with a bulkier phenyl group, has higher molecular weight but lacks fluorescence data in the evidence .

Spectroscopic and Photophysical Properties

Compound Fluorescence λmax (nm) Quantum Yield (Φ) Applications
This compound 431 (polymer) 0.53–0.60 Fluorescent tags, antiviral studies
Fluoren-9-ol Not reported Not reported Intermediate in organic synthesis
9-Aryl-9-xanthenols pH-dependent shifts <0.3 (estimated) pH indicators
9-Fluorenone Non-fluorescent N/A Oxidation studies

Key Observations :

  • This compound exhibits superior quantum yields compared to 9-aryl-xanthenols, making it more suitable for high-sensitivity fluorescence applications .
  • Its polymerized form, poly(this compound), shows a broad UV-vis absorption edge at 600 nm, indicating extended conjugation .

Thermodynamic and Stability Data

Compound ΔHf° (crystalline, kJ/mol) ΔHsub (kJ/mol) Stability Notes
This compound Not reported Not reported Stable under inert conditions
Fluoren-9-ol -66.3 ± 2.9 108.3 ± 0.5 Prone to photolysis in polar solvents
9-Fluorenone -11.4 ± 3.8 95.1 ± 0.5 Resistant to oxidation

Key Observations :

  • Fluoren-9-ol has a higher enthalpy of sublimation than 9-fluorenone, reflecting stronger intermolecular hydrogen bonding .
  • This compound’s stability in synthesis (92% yield in click reactions ) highlights its utility in modular chemistry.

Biological Activity

9-Ethynyl-9-fluorenol, an organic compound with the molecular formula C15H10O, is a derivative of fluorene characterized by the presence of an ethynyl group and a hydroxyl group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and applications.

The compound features a fluorene backbone with a hydroxyl (-OH) and an ethynyl (-C≡CH) group attached to the ninth carbon. Its molecular weight is 206.24 g/mol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed to analyze its structure and properties .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The ethynyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This facilitates interactions with enzymes, receptors, and other proteins, potentially modulating cellular processes.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. A study highlighted its potential as a pharmacophore in drug design targeting specific enzymes or receptors involved in cancer progression. The compound was evaluated against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, showing promising cytotoxic effects compared to standard chemotherapeutic agents such as 5-fluorouracil (5-FU) .

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA-54922.60
MCF-743.90
5-Fluorouracil (Control)A-54910.28
MCF-7337.48

IC50 values represent the concentration required to inhibit cell viability by 50% .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. It has been shown to possess significant antibacterial and antifungal properties against various strains of multidrug-resistant microorganisms. The minimum inhibitory concentration (MIC) values were determined, indicating its potential use as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Gram-positive bacteria>256
Gram-negative bacteria>256
Fungi>256

MIC values indicate the lowest concentration that inhibits microbial growth .

Case Studies

Several case studies have highlighted the biological relevance of fluorenes and their derivatives, including this compound:

  • Antitumor Activity : A series of fluorenes were synthesized and evaluated for their cytotoxic effects on cancer cell lines, demonstrating that compounds with structural similarities to this compound exhibited significant antitumor activity through inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis .
  • Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between synthesized fluorenes and DHFR. These studies suggest that modifications in the fluorenes' structure can enhance their binding affinity and biological activity .

Q & A

Basic Research Questions

Q. What are the standard methods for confirming the identity and purity of 9-Ethynyl-9-fluorenol in synthetic chemistry?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the ethynyl (-C≡CH) and hydroxyl (-OH) groups. IR spectroscopy can validate O-H stretching (~3200–3600 cm1^{-1}) and C≡C vibrations (~2100 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms the molecular formula (C15_{15}H10_{10}O; MW 206.24) .
  • Chromatography : HPLC or GC with UV/fluorescence detection ensures purity (>98% as per commercial standards) .
  • X-ray Crystallography : Single-crystal diffraction resolves molecular geometry and hydrogen-bonding patterns .

Q. How can researchers synthesize this compound, and what purification strategies are recommended?

  • Methodology :

  • Synthesis : React 9-fluorenone with ethynylating agents (e.g., ethynylmagnesium bromide) under Grignard conditions. Alternatively, Sonogashira coupling between 9-bromofluorenol and terminal alkynes may be employed .
  • Purification : Recrystallization from ethanol or acetone removes unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate) isolates the product .

Q. What thermodynamic properties of this compound are critical for stability studies?

  • Methodology :

  • Enthalpy of Sublimation : Use Knudsen effusion or static vapor pressure measurements (as done for 9-fluorenol: ΔsubH_{\text{sub}}H^\circ = 108.3 ± 0.5 kJ·mol1^{-1}) .
  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert atmospheres. Differential Scanning Calorimetry (DSC) identifies phase transitions .

Advanced Research Questions

Q. How do crystal packing effects influence the electronic charge density distribution in this compound?

  • Methodology :

  • Multipolar Modeling : Refine low-temperature (100 K) X-ray diffraction data using the Hansen-Coppens formalism to map charge density. Compare with DFT calculations (B3LYP/6-311G**) to assess intermolecular interactions .
  • Electrostatic Potential (ESP) Analysis : Identify regions of electron density depletion (e.g., ethynyl group) for reactivity predictions .

Q. What experimental and computational approaches resolve contradictions in hydrogen-bonding networks observed in this compound crystals?

  • Methodology :

  • Variable-Temperature Crystallography : Track OH···O hydrogen bond dynamics (e.g., bond lengths 1.7–2.0 Å) across thermal gradients .
  • Quantum Topology (QTAIM) : Analyze bond critical points (BCPs) to distinguish strong vs. weak interactions. Pair with Hirshfeld surface analysis for lattice energy contributions .

Q. How can the ethynyl group in this compound be leveraged for designing functional materials?

  • Methodology :

  • Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to graft the molecule onto polymers or surfaces. Monitor reactivity via 1H^1H-NMR peak shifts .
  • Electrophilic Functionalization : React with iodonium salts (e.g., PhI(OAc)2_2) to generate ethynyl radicals for cross-coupling reactions. Track kinetics via UV-vis spectroscopy .

Properties

IUPAC Name

9-ethynylfluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZVVJGCZZAWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333823
Record name 9-Ethynyl-9-fluorenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13461-74-0
Record name 9-Ethynyl-9-fluorenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9 g (0.05 mol) of 9-fluorenone and 100 ml of anhydrous THF are charged into a dry flask of 250 ml. To the resulting solution a suspension of sodium acetylide [17.8 g (0.0525 mol) in mineral oil/xylene, 18% by weight based on the suspension; solid purity 95%] is added under nitrogen, by means of a syringe. The resulting suspension is kept overnight under nitrogen and with stirring before being poured into 75 ml of 10% HCl. The phases are separated and the aqueous phase is extracted twice with 100 ml of ethyl ether. The organic extracts are combined and thoroughly dried over sodium sulfate. By eliminating the solvent, 10.1 g of product is obtained, which is used without any further purification.
Quantity
9 g
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reactant
Reaction Step One
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100 mL
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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75 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

9-Ethynyl-9-fluorenol
9-Ethynyl-9-fluorenol
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9-Ethynyl-9-fluorenol
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9-Ethynyl-9-fluorenol

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